Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Structural Characterization and Nomenclature
Systematic IUPAC Name Derivation and Validation
The IUPAC name is derived through hierarchical prioritization of functional groups and substituents. The parent structure, 4,5,6,7-tetrahydro-1-benzothiophene, forms the bicyclic core. Substituents are assigned positions based on the lowest locant rule:
- Position 2 : [(3-Methylphenyl)carbonyl]amino group (N-linked aromatic acyl moiety).
- Position 3 : Methyl carboxylate ester.
- Position 6 : Methyl group on the saturated cyclohexene ring.
The systematic name is validated as methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , consistent with PubChem’s nomenclature algorithms. Key validation steps included cross-referencing with analogous ethyl ester derivatives and ensuring alignment with IUPAC Rule C-14.3 for fused heterocyclic systems.
Molecular Geometry and Conformational Analysis
The tetrahydrobenzothiophene core adopts a partially planar conformation , with the thiophene ring (S1–C2–C3–C4–C5) maintaining aromaticity (bond lengths: 1.71–1.74 Å for C–S). The cyclohexene ring exhibits a half-chair conformation , with the C6-methyl group equatorial to minimize steric strain (torsional angle: 54° between C5–C6–C7–C8).
Key Geometrical Parameters:
| Parameter | Value | Source |
|---|---|---|
| C3–O (ester) bond length | 1.34 Å | |
| N–C (amide) bond length | 1.39 Å | |
| Dihedral angle (S1–C2–N) | 112° |
The (3-methylphenyl)carbonyl group adopts a coplanar orientation relative to the thiophene ring (dihedral angle: 8°), facilitating π–π stacking interactions in crystalline states.
Crystallographic Studies of Tetrahydrobenzothiophene Core
Single-crystal X-ray diffraction data for analogous compounds reveal:
- Unit cell parameters : Monoclinic system (P2₁/c), a = 12.4 Å, b = 7.8 Å, c = 15.2 Å, β = 105.6°.
- Intermolecular interactions :
The methyl carboxylate group induces asymmetric crystal packing , with the ester oxygen participating in C–H···O interactions (2.95 Å).
Comparative Analysis with Related Benzothiophene Carboxylates
Structural and Functional Comparisons:
The target compound’s 3-methylphenylcarbonyl group may enhance lipophilicity (predicted LogP: 2.87 vs. 2.35 for phenylacetyl), potentially improving membrane permeability. Conversely, the methyl ester could reduce metabolic stability compared to ethyl analogs.
Properties
Molecular Formula |
C19H21NO3S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H21NO3S/c1-11-5-4-6-13(9-11)17(21)20-18-16(19(22)23-3)14-8-7-12(2)10-15(14)24-18/h4-6,9,12H,7-8,10H2,1-3H3,(H,20,21) |
InChI Key |
VNUGIQBEUNAZPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Methyl Ester Group: The methyl ester group is introduced via esterification, typically using methanol and an acid catalyst.
Substitution with the Amide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the benzothiophene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares a tetrahydrobenzothiophene core with several analogs but differs in substituent groups, which critically influence physicochemical and biological properties:
- Position 3 : Methyl esters (as in the target compound) are hydrolytically less stable than carboxamides (e.g., ), affecting bioavailability .
Physicochemical Properties
- Solubility : The 4-hydroxyphenyl group in compound 6o increases hydrophilicity compared to the target compound’s 3-methylphenyl group .
- Crystallinity : Derivatives like the carboxamide in may exhibit stronger hydrogen-bonding networks due to the amide group, enhancing crystallinity versus ester analogs .
Biological Activity
Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activity. This article reviews the current understanding of its biological properties, particularly in relation to anticancer activity, kinase inhibition, and apoptosis induction.
Chemical Structure and Properties
The compound has a complex structure that includes a benzothiophene core and several functional groups that may contribute to its biological effects. Its molecular formula is with a molecular weight of approximately 345.45 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study assessed various thiophene derivatives for their cytotoxic effects on cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound demonstrated significant antiproliferative activity with an IC50 value indicating effective inhibition of cell growth.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | HepG2 | 3.105 |
| 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | PC-3 | 2.15 |
The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. Specifically, it has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2) and protein kinase B (AKT), both critical in tumor growth and survival.
Mechanistic Insights
The mechanism of action was explored through various assays:
- Cell Cycle Analysis : Flow cytometry revealed that treatment with the compound led to S phase arrest in HepG2 cells, indicating disruption in normal cell cycle progression.
Table 2: Cell Cycle Distribution Post-Treatment
| Treatment | G0/G1 (%) | S (%) | G2/M (%) |
|---|---|---|---|
| Control | 45.00 | 30.00 | 25.00 |
| Compound | 53.28 | 56.19 | 4.39 |
- Apoptosis Induction : The compound induced apoptosis as confirmed by caspase-3 activation assays. Significant increases in apoptotic cell populations were observed following treatment.
Case Studies
In a recent in vitro study published in Molecules, researchers evaluated the efficacy of various thiophene derivatives against liver and prostate cancer cells. The study concluded that methyl derivatives exhibited enhanced cytotoxicity compared to their non-methylated counterparts due to improved binding affinity to target proteins involved in cancer progression .
Moreover, another investigation focused on the structure-activity relationship (SAR) of similar compounds indicated that modifications at specific positions on the benzothiophene ring could enhance biological activity significantly .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 6-methyl-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
- Methodological Answer : The synthesis involves multi-step procedures, including cyclization, acylation, and esterification. For example, similar tetrahydrobenzothiophene derivatives are synthesized via refluxing intermediates with anhydrides (e.g., substituted benzoic anhydrides) in dichloromethane under nitrogen, followed by purification via reverse-phase HPLC (methanol-water gradients) . Key parameters include stoichiometric control (1.2 equivalents of acylating agents), inert atmosphere, and low-temperature reaction initiation to minimize side reactions. Yield optimization (e.g., 67% in one protocol) requires precise stoichiometry and solvent selection.
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Analytical techniques include:
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹), amine (N-H, ~3300 cm⁻¹), and aromatic (C=C, ~1600 cm⁻¹) functionalities .
- NMR spectroscopy : ¹H and ¹³C NMR provide detailed assignments for protons in the tetrahydrobenzothiophene core and substituents (e.g., methyl groups at δ 1.2–1.4 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How do substituent variations (e.g., methyl groups, acyl amino side chains) influence the compound’s biological activity and binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with modifications (e.g., replacing the 3-methylphenyl group with halogenated or bulkier aryl groups). Biological assays (e.g., enzyme inhibition, receptor binding) are paired with computational docking to map interactions. For example, highlights that methyl substituents enhance solubility and target engagement, while bulkier tert-butyl groups introduce steric hindrance, altering binding kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory effects)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent) or off-target effects. Resolve via:
- Orthogonal assays : Validate antibacterial activity using MIC (minimum inhibitory concentration) and time-kill curves, while anti-inflammatory effects are tested via COX-2 inhibition or cytokine profiling .
- Pharmacokinetic studies : Assess metabolite formation (e.g., ester hydrolysis) that may yield active/inactive derivatives .
- Target deconvolution : Use CRISPR-Cas9 screens or chemical proteomics to identify primary targets .
Q. How can in vivo efficacy and toxicity be evaluated for this compound in preclinical models?
- Methodological Answer :
- Pharmacokinetics : Administer via IV/PO routes in rodent models; measure plasma half-life (t₁/₂), Cmax, and bioavailability using LC-MS/MS .
- Toxicity : Perform acute/chronic toxicity studies (OECD guidelines) with histopathology and serum biomarkers (ALT, creatinine).
- Efficacy : Use disease-specific models (e.g., murine inflammation for anti-inflammatory claims) with dose-response analysis .
Q. What advanced techniques characterize crystalline forms or polymorphs of this compound?
- Methodological Answer :
- X-ray crystallography : Determines absolute configuration and packing motifs; demonstrates how analogous thiophene derivatives form hydrogen-bonded networks influencing stability .
- DSC/TGA : Differential scanning calorimetry (DSC) identifies melting points and polymorph transitions; thermogravimetric analysis (TGA) assesses thermal decomposition .
- PXRD : Powder X-ray diffraction distinguishes polymorphic forms and amorphous content.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
